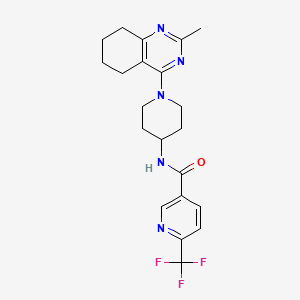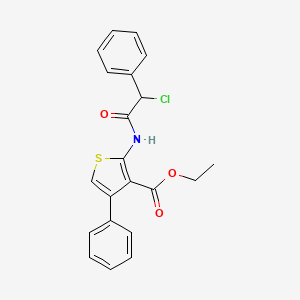![molecular formula C20H32N2OS B2810207 2-Amino-N-cyclohexyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 667412-93-3](/img/structure/B2810207.png)
2-Amino-N-cyclohexyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-N-cyclohexyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a chemical compound with the molecular formula C20H32N2OS and a molecular weight of 348.55 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 20 carbon atoms, 32 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación
Antimicrobial Activity
2-Amino-N-cyclohexyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide and its derivatives have been evaluated for their antimicrobial properties. Singh (2011) synthesized derivatives of this compound and assessed them as antimicrobial agents, finding significant activity. These derivatives were also investigated for their allosteric receptor activity, with notable findings on the adenosine A1 receptor (A1AR) as allosteric enhancers (AEs) (Singh, 2011).
Pharmaceutical Interest
Wardakhan et al. (2005) conducted a study where the compound was reacted with 3-iminobutyronitrile to synthesize a series of annulated products with pharmaceutical interest. The in vitro antimicrobial activity of these newly synthesized compounds was also examined (Wardakhan et al., 2005).
Allosteric Enhancers for Adenosine A1 Receptor
Nikolakopoulos et al. (2006) prepared three series of tetrahydrobenzo[b]thiophenes and evaluated them as A1AR allosteric enhancers. The study revealed certain compounds that were more potent and efficacious than PD81,723 (Nikolakopoulos et al., 2006).
Application in Dyes
Sabnis and Rangnekar (1989) explored the use of 2-aminothiophene derivatives in synthesizing azo dyes. The dyes showed good coloration and fastness properties on polyester, highlighting the compound's potential in the dye industry (Sabnis & Rangnekar, 1989).
Synthesis of Fused Heterocyclic Derivatives
Mohareb et al. (2003) researched the reactivity of the compound to synthesize thienopyridines and pyrimidines, showcasing its versatility in creating heterocyclic derivatives (Mohareb et al., 2003).
Synthesis of Alkyl 2-Aminobenzo[b]thiophene-3-carboxylates
Adib et al. (2014) demonstrated a simple method for preparing alkyl 2-aminobenzo[b]thiophene-3-carboxylates using the compound. This study provided insights into the synthetic pathways and potential applications of these carboxylates (Adib et al., 2014).
Mecanismo De Acción
Target of Action
It has been associated with the activation ofNRF2 , a transcription factor that plays a crucial role in cellular response to oxidative stress.
Mode of Action
It is suggested that it may interact with its target, NRF2, leading to changes in the cellular response to oxidative stress .
Biochemical Pathways
The compound is likely involved in the NRF2 pathway , which regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation.
Result of Action
Given its association with the NRF2 pathway , it may potentially influence cellular responses to oxidative stress.
Propiedades
IUPAC Name |
2-amino-N-cyclohexyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2OS/c1-4-20(2,3)13-10-11-15-16(12-13)24-18(21)17(15)19(23)22-14-8-6-5-7-9-14/h13-14H,4-12,21H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIICASJFVKLQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3CCCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-cyclohexyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(4-Chlorophenyl)methyl]-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione](/img/structure/B2810125.png)
![N-(2-chlorobenzyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2810127.png)

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2810131.png)


![2-[1-(2-Chlorophenyl)cyclopropyl]acetic acid](/img/structure/B2810137.png)




![Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfoxide](/img/structure/B2810144.png)
![2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2810146.png)
![2-[(4-Aminophenyl)sulfanyl]benzonitrile](/img/structure/B2810147.png)